![molecular formula C14H16N2O4S B225943 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid, also known as EBA-175, is a synthetic compound that has been of great interest in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mecanismo De Acción
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid binds to the host receptor glycophorin A on the surface of red blood cells, enabling the parasite to enter the cell. The interaction between 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid and glycophorin A is critical for the invasion of red blood cells by the malaria parasite. Therefore, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been studied extensively to understand its mechanism of action and to develop strategies to block its interaction with the host receptor.
Biochemical and Physiological Effects:
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been found to have various biochemical and physiological effects. It has been shown to induce an immune response in the host, leading to the production of antibodies against the protein. Additionally, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been found to have a role in the pathogenesis of malaria, as it is critical for the invasion of red blood cells by the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is its potential as a target for the development of diagnostic tests, vaccines, and antimalarial drugs. However, there are several limitations to using 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid in lab experiments. One of the main limitations is the difficulty in obtaining large quantities of the protein for research purposes. Additionally, the protein is highly complex and difficult to study, requiring specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid. One area of research is the development of diagnostic tests and vaccines based on the protein. Additionally, there is ongoing research on the mechanism of action of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid and its role in the pathogenesis of malaria. Finally, there is interest in exploring the potential of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid as a target for the development of new antimalarial drugs.
Métodos De Síntesis
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is synthesized through a multistep process involving the reaction of 6-ethoxy-2-mercaptobenzothiazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and then acetic anhydride. The final product is obtained through the reaction of the intermediate compound with potassium hydroxide in ethanol.
Aplicaciones Científicas De Investigación
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research has been in the development of diagnostic tools for malaria. 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is a protein found on the surface of the malaria parasite, and its interaction with the host receptor is critical for the invasion of red blood cells. Therefore, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been used as a target for the development of diagnostic tests, vaccines, and antimalarial drugs.
Propiedades
Nombre del producto |
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
|---|---|
Fórmula molecular |
C14H16N2O4S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-20-9-6-7-10-11(8-9)21-14(15-10)16-12(17)4-3-5-13(18)19/h6-8H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
Clave InChI |
DOCNGRFSTRDPQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




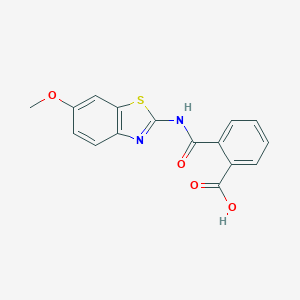

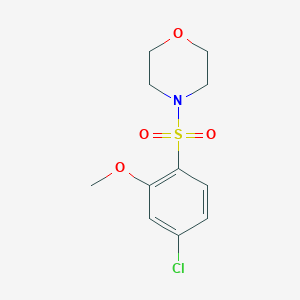
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
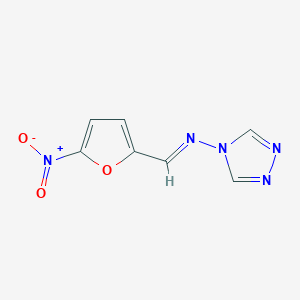
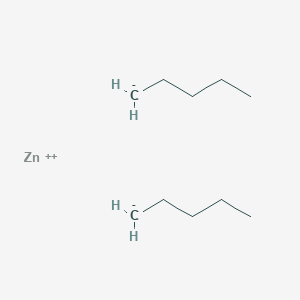

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
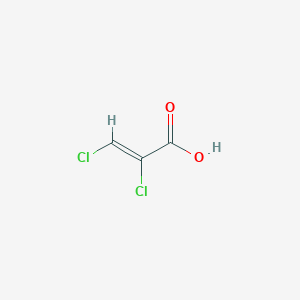
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)
